N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine
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Overview
Description
“N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine” is a complex organic compound. It contains a benzoxazole core, which is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes . Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the use of 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by various spectroscopic techniques such as IR, NMR, and LC-MS .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined by various techniques. For instance, the yield and melting point can be determined experimentally .Scientific Research Applications
Heterocyclic Compounds as Potential Therapeutic Agents
Research on heterocyclic compounds such as pyrimidines and benzoxazoles demonstrates their significance in developing therapeutic agents. Heterocyclic structures, particularly those incorporating pyrimidine, have been explored for their potential as inhibitors of various biological targets, indicating their applicability in designing new drugs with improved efficacy and selectivity. For instance, compounds based on the pyrimidine scaffold have shown promising results as inhibitors of Bcr-Abl, suggesting their potential in cancer therapy (Arioli et al., 2011).
Structural and Computational Studies
Structural characterization and computational studies of heterocyclic compounds provide valuable insights into their chemical reactivity and potential biological activities. For example, crystal structure and DFT studies on pyrimidin-amine derivatives have helped understand their electronic structure properties, offering clues to their reactivity and potential applications in medicinal chemistry (Murugavel et al., 2014).
Synthesis and Evaluation of Novel Compounds
The synthesis and biological evaluation of novel heterocyclic compounds, including pyrazole and pyrimidine derivatives, have been a significant area of research. These studies aim to explore the compounds' antimicrobial, antitumor, and anti-inflammatory properties, highlighting their potential as lead compounds in drug discovery (Rahmouni et al., 2014). Such research underscores the importance of heterocyclic chemistry in developing new therapeutic agents.
Antimicrobial and Anticancer Activities
Investigations into the antimicrobial and anticancer activities of heterocyclic compounds have revealed their potential in addressing various health challenges. For instance, studies on pyrimidine-azitidinone analogues have demonstrated their antimicrobial, antitubercular, and antioxidant activities, underscoring the versatility of these compounds in medicinal chemistry (Chandrashekaraiah et al., 2014).
Future Directions
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, they hold promise for future research and development in the field of medicinal chemistry.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a key structural component of this compound, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
Benzoxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzoxazole derivatives have been synthesized via different pathways and have been used as starting materials for different mechanistic approaches in drug discovery .
Result of Action
Benzoxazole derivatives have been reported to exhibit anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Properties
IUPAC Name |
(3-phenyl-2,1-benzoxazol-5-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2/c27-21(26-11-16(12-26)24-19-8-9-22-13-23-19)15-6-7-18-17(10-15)20(28-25-18)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVVDAIWAKNDSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)NC5=NC=NC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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